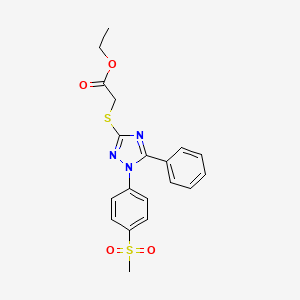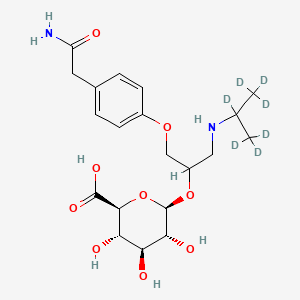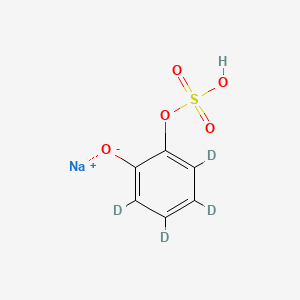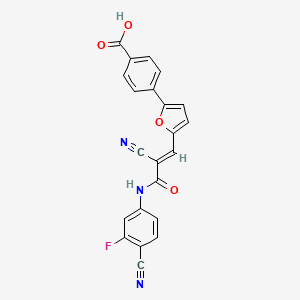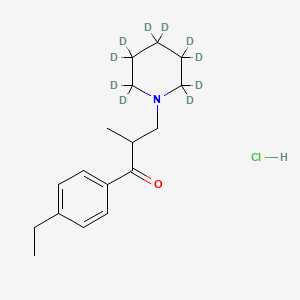
Eperisone-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依普利酮-d10盐酸盐: 是一种依普利酮盐酸盐的氘代衍生物。依普利酮盐酸盐是一种抗痉挛药,用于治疗以肌肉僵硬和疼痛为特征的疾病。 它通过放松骨骼肌和平滑肌发挥作用,展现出多种效果,例如减轻肌强直、改善循环和抑制疼痛反射 .
准备方法
合成路线和反应条件: 依普利酮-d10盐酸盐是通过将氢的稳定重同位素(氘)掺入依普利酮盐酸盐分子中而合成的。氘化过程涉及用氘原子取代氢原子,这可以通过各种化学反应来实现。 依普利酮-d10盐酸盐的具体合成路线和反应条件在公共领域中并不容易获得 .
工业生产方法: 依普利酮-d10盐酸盐的工业生产涉及使用先进的合成化学技术,以确保氘原子掺入依普利酮盐酸盐分子中。 该过程需要精确控制反应条件,以达到所需的氘化程度 .
化学反应分析
反应类型: 依普利酮-d10盐酸盐与非氘化对应物一样,可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
常用试剂和条件: 这些反应中使用的常用试剂和条件取决于所进行的具体反应类型。 例如,氧化反应可能需要氧化剂,如高锰酸钾或过氧化氢,而还原反应可能涉及还原剂,如硼氢化钠或氢化铝锂 .
主要形成的产物: 从这些反应中形成的主要产物取决于使用的具体反应条件和试剂。 例如,氧化反应可能产生依普利酮-d10盐酸盐的氧化衍生物,而还原反应可能产生还原衍生物 .
科学研究应用
依普利酮-d10盐酸盐具有多种科学研究应用,包括但不限于:
化学: 用作稳定的同位素标记化合物,用于药物开发过程中的追踪和定量。
生物学: 用于生物学研究,以研究氘取代对生物系统和过程的影响.
作用机制
依普利酮-d10盐酸盐通过放松骨骼肌和平滑肌发挥作用。作用机制涉及抑制电压门控钙通道,导致肌肉梭敏感性降低和疼痛反射抑制。 这导致缓解肌肉僵硬和疼痛、改善循环和减少肌强直 .
相似化合物的比较
类似化合物:
依普利酮盐酸盐: 依普利酮-d10盐酸盐的非氘化形式,用于类似的治疗目的.
氯唑沙宗: 另一种肌肉松弛剂,用于治疗肌肉痉挛和疼痛.
卡立普多: 一种中枢性肌肉松弛剂,用于缓解肌肉疼痛和不适.
独特性: 依普利酮-d10盐酸盐的独特性在于掺入了氘原子,这可以改变其药代动力学和代谢特性。 这使其在科学研究和药物开发中具有价值,因为它允许对生物系统中化合物的追踪和定量更加精确 .
属性
分子式 |
C17H26ClNO |
|---|---|
分子量 |
305.9 g/mol |
IUPAC 名称 |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI 键 |
GTAXGNCCEYZRII-WGXYFZCDSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


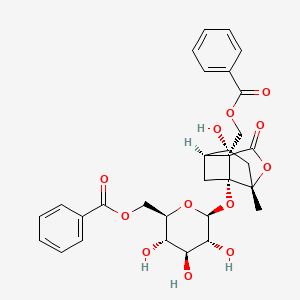
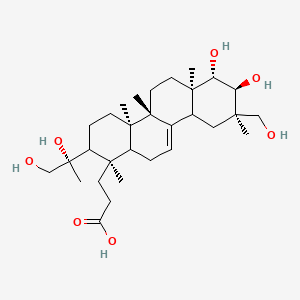
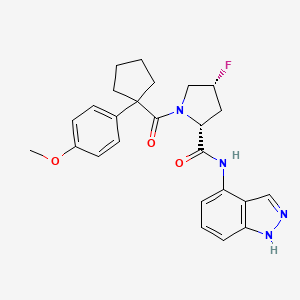
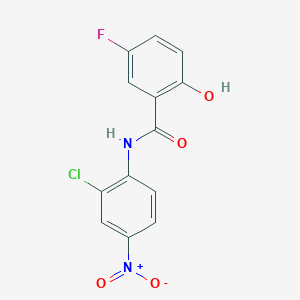
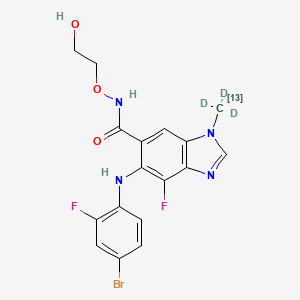
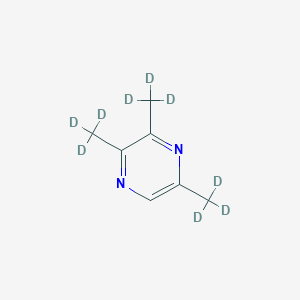
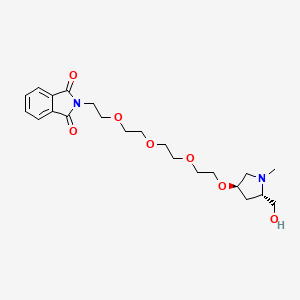
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

